Cas no 2137560-70-2 (1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine)

1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine
- 2137560-70-2
- 1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine
- EN300-1113907
-
- インチ: 1S/C10H18N4O/c1-7-3-9(4-8(2)15-7)5-14-6-10(11)12-13-14/h6-9H,3-5,11H2,1-2H3
- InChIKey: MSPIFDCJOROCHT-UHFFFAOYSA-N
- ほほえんだ: O1C(C)CC(CN2C=C(N)N=N2)CC1C
計算された属性
- せいみつぶんしりょう: 210.14806121g/mol
- どういたいしつりょう: 210.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113907-1g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 1g |
$1343.0 | 2023-10-27 | |
Enamine | EN300-1113907-0.5g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
Enamine | EN300-1113907-1.0g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 1g |
$1315.0 | 2023-06-09 | ||
Enamine | EN300-1113907-0.05g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1113907-2.5g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
Enamine | EN300-1113907-10.0g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 10g |
$5652.0 | 2023-06-09 | ||
Enamine | EN300-1113907-10g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 10g |
$5774.0 | 2023-10-27 | |
Enamine | EN300-1113907-5.0g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 5g |
$3812.0 | 2023-06-09 | ||
Enamine | EN300-1113907-0.25g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
Enamine | EN300-1113907-0.1g |
1-[(2,6-dimethyloxan-4-yl)methyl]-1H-1,2,3-triazol-4-amine |
2137560-70-2 | 95% | 0.1g |
$1183.0 | 2023-10-27 |
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amineに関する追加情報
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine: A Promising Compound in Modern Pharmaceutical Research
1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 2137560-70-2) represents a novel class of organic compounds with significant potential in pharmaceutical and biochemical applications. This molecule, characterized by its unique structural framework, has attracted growing attention from researchers due to its multifaceted biological activities and synthetic versatility. Recent studies highlight its role in modulating cellular signaling pathways, making it a valuable candidate for drug discovery programs targeting chronic diseases and metabolic disorders.
As a derivative of the 1,2,3-triazole ring, 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine exhibits a combination of hydrophobic and hydrophilic properties, enabling it to interact with various biological targets. The presence of the oxane ring, specifically the 2,6-dimethyl substitution, contributes to its structural stability and functional diversity. This unique architecture allows for the fine-tuning of molecular interactions, which is critical in the development of selective therapeutics.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine through click chemistry methodologies. These techniques, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide scalable and reproducible routes for its synthesis, ensuring high purity and yield. Such synthetic strategies are pivotal in translating laboratory discoveries into clinical applications, as highlighted in a 2023 study published in Journal of Medicinal Chemistry.
The biological activities of 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine have been extensively explored in recent years. Research published in 2024 in ACS Chemical Biology demonstrated its potential as an agonist for G-protein-coupled receptors (GPCRs), particularly in modulating the dopaminergic system. This property makes it a promising candidate for the treatment of neurodegenerative disorders such as Parkinson's disease, where dopaminergic dysfunction is a central pathological feature.
Moreover, the compound has shown promising antiproliferative effects in cancer cell lines. A 2023 preclinical study in Cancer Research reported that 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine induces apoptosis in human breast cancer cells by targeting the mitotic spindle. This mechanism of action is distinct from traditional chemotherapeutic agents, offering a new therapeutic avenue for patients with drug-resistant tumors.
The molecular design of 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine also allows for the incorporation of functional groups that enhance its pharmacokinetic properties. For instance, the presence of the amine group at the 4-position provides opportunities for further chemical modifications, enabling the creation of prodrugs or conjugates with improved bioavailability and reduced toxicity. Such modifications are essential for optimizing the therapeutic index of the compound.
Recent computational studies have provided insights into the binding interactions of 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine with its biological targets. Molecular docking simulations revealed its ability to form hydrogen bonds with key residues in the active site of target proteins, which is critical for its biological activity. These findings have guided the rational design of analogs with enhanced potency and selectivity.
The compound's potential in drug discovery is further supported by its compatibility with combinatorial screening approaches. High-throughput screening platforms have identified 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine as a lead molecule for the development of small-molecule inhibitors targeting specific enzymes involved in metabolic pathways. This aligns with the current trend in pharmaceutical research toward precision medicine, where therapies are tailored to individual patient profiles.
However, challenges remain in translating these findings into clinical applications. The compound's metabolic stability and potential for off-target effects require further investigation. Ongoing studies are focused on optimizing its chemical structure to enhance its therapeutic profile while minimizing adverse effects. These efforts are critical for ensuring the safety and efficacy of 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine in human trials.
In conclusion, 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and biological activities position it as a promising candidate for the development of novel therapeutics. Continued research into its pharmacological properties and synthetic methodologies will be essential for realizing its full potential in clinical settings.
As the field of medicinal chemistry evolves, the role of compounds like 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine will become increasingly important. The integration of advanced analytical techniques and computational modeling will further accelerate the discovery and optimization of such compounds, paving the way for innovative treatments for a wide range of diseases.
Future studies should focus on elucidating the long-term effects of 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine in vivo, as well as its potential interactions with other therapeutic agents. Collaborative efforts between academia and industry will be crucial in overcoming the remaining challenges and bringing this compound closer to clinical application.
Overall, the exploration of 1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine exemplifies the dynamic nature of pharmaceutical research. Its development underscores the importance of interdisciplinary approaches in addressing complex health challenges and highlights the potential of innovative compounds to transform patient care.
2137560-70-2 (1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,3-triazol-4-amine) 関連製品
- 1936617-75-2(1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine)
- 2195952-95-3(1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione)
- 1806828-64-7(4-Bromo-2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine)
- 2138166-54-6(2,5-Dipropylfuran-3-carbaldehyde)
- 1805193-87-6(3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carboxaldehyde)
- 2731014-85-8(2-Methoxybut-3-yn-1-amine hydrochloride)
- 1428732-71-1(1-oxa-7-azaspiro3.6decane)
- 1804856-32-3(2-Bromo-5-(difluoromethyl)-3-methoxypyridine-4-methanol)
- 850932-30-8(N-(4-fluorophenyl)-2-(1H-indole-3-sulfonyl)acetamide)
- 1354484-74-4(Methyl (2S,4S)-4-2-(Trifluoromethyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride)



